molecular formula C10H10BrF B1446609 Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro- CAS No. 1225791-18-3

Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-

Cat. No.: B1446609
CAS No.: 1225791-18-3
M. Wt: 229.09 g/mol
InChI Key: NKZUZYMXZMDHGQ-UHFFFAOYSA-N
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Description

“Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” is an organic compound. It is also known as “{[1-(bromomethyl)cyclopropyl]methyl}benzene” with a CAS Number of 863506-85-8 . The molecular weight of this compound is 225.13 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” is characterized by a benzene ring attached to a bromomethyl cyclopropyl group . The InChI code for this compound is 1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .


Physical and Chemical Properties Analysis

“Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-” has a molecular weight of 225.13 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

1. Crystallography and Molecular Structure

The study of similar compounds, such as 5-(4-Chlorophenyl)-1-cyclopropyl-2-(2-fluorophenyl)-3-phenylpentane-1,5-dione, involves analyzing the dihedral angles and deviations in molecular structures, which can be crucial in understanding the physical and chemical properties of related compounds (Srinivasan et al., 2013).

2. Synthetic Organic Chemistry

The compound is relevant in synthetic organic chemistry, as demonstrated in research like the divergent synthesis of 2-C-branched pyranosides and oxepines from gem-dibromocyclopropyl carbohydrates (Moore et al., 2014). This highlights its utility in creating diverse organic structures.

3. Radiopharmaceuticals and Labeling Agents

In radiopharmaceuticals, similar molecules like 1‐[18F]fluoromethyl‐4‐methyl‐benzene are synthesized for potential use as bifunctional labeling agents, indicating the role of such compounds in medical imaging (Namolingam et al., 2001).

4. Polymerization and Material Science

Compounds with cyclopropyl and fluorophenyl groups are investigated for their photoinitiated cationic polymerization, contributing to the field of polymer science and material engineering (Al-Doaiss et al., 2005).

5. Medicinal Chemistry

Though the specific compound is not directly linked to medicinal chemistry, related compounds like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate have been studied for their potential in drug design (Pan et al., 2008).

Properties

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZUZYMXZMDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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